molecular formula C17H27NO3S B2771256 N-cycloheptyl-2-ethoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 946201-29-2

N-cycloheptyl-2-ethoxy-4,5-dimethylbenzene-1-sulfonamide

Cat. No. B2771256
CAS RN: 946201-29-2
M. Wt: 325.47
InChI Key: CAWZKJRDFLQMCM-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-ethoxy-4,5-dimethylbenzene-1-sulfonamide, also known as CDMEB, is a sulfonamide compound that has been widely used in scientific research. CDMEB has been synthesized through various methods and has been found to have diverse biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

  • Sulfonamides, including derivatives similar to the specified compound, are noted for their role in the synthesis of bioactive compounds and as protecting groups. For instance, the synthesis and crystal structure of certain sulfonamide derivatives have been detailed, indicating their potential as precursors to biologically active sulfur-containing heterocyclic compounds (Yan, Hu, & Xiong, 2007).

Antitumor Activity

  • Compounds from sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, revealing potent cell cycle inhibitors that have advanced to clinical trials. These findings underscore the antitumor potential of sulfonamide derivatives (Owa et al., 2002).

Enzyme Inhibition

  • Sulfonamide derivatives have been studied for their enzyme inhibitory activities, including against human carbonic anhydrase isoenzymes and acetylcholinesterase, indicating their potential for developing novel therapeutic agents for conditions like Alzheimer’s disease and as carbonic anhydrase inhibitors with low cytotoxicity (Ozgun et al., 2019).

Antibacterial and Antifungal Applications

  • Novel sulfonamides have been synthesized and shown to exhibit significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains, highlighting their importance in developing new antimicrobial agents (Ahmad & Farrukh, 2012).

Chemical Reactivity and Transformation

  • Studies on the acid-catalyzed cyclization of certain sulfonamides offer insights into novel approaches for the synthesis of complex structures from acyclic precursors, demonstrating the chemical versatility and reactivity of sulfonamide derivatives (Gazizov et al., 2017).

properties

IUPAC Name

N-cycloheptyl-2-ethoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3S/c1-4-21-16-11-13(2)14(3)12-17(16)22(19,20)18-15-9-7-5-6-8-10-15/h11-12,15,18H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWZKJRDFLQMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-2-ethoxy-4,5-dimethylbenzenesulfonamide

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